1H-Imidazole-4-carbonitrile
Description
Historical Context and Development
The synthesis of imidazole derivatives dates to the mid-19th century, with Heinrich Debus’s pioneering work on glyoxal-based condensations. However, 1H-imidazole-4-carbonitrile emerged as a distinct compound in the late 20th century, driven by advancements in cyano-functionalization techniques. Early routes involved the reaction of diaminomaleonitrile with carbonyl precursors, yielding regioselective products.
A breakthrough came in 2003 with the development of a three-step synthesis from diaminomaleonitrile, achieving a 38% overall yield. Modern methods, such as the telescoped synthesis reported in 2020, utilize orthogonal reaction monitoring to optimize intermediates like trifluoromethyl imidazole, enabling efficient large-scale production.
Key Milestones:
Significance in Heterocyclic Chemistry
This compound occupies a unique niche due to its electronic and steric properties:
Reactivity and Applications:
- Coordination Chemistry : The cyano group and imidazole nitrogen atoms enable complexation with transition metals. For example, it forms hexakis complexes with nickel, a rarity among imidazolate ligands.
- Catalysis : As a ligand in nickel-catalyzed reactions, it facilitates cross-couplings of sterically hindered substrates, expanding access to bioactive molecules.
- Synthetic Building Block : It serves as a precursor for pharmaceuticals and agrochemicals. For instance, 1,5-diamino-1H-imidazole-4-carbonitrile (CAS: 141563-06-6) is a key intermediate in medicinal chemistry.
Structural Insights:
Properties
IUPAC Name |
1H-imidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVGXXPWOYZODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340407 | |
| Record name | 1H-Imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57090-88-7 | |
| Record name | 1H-Imidazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57090-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.490 | |
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Preparation Methods
Three-Step Synthesis from Diaminomaleonitrile
This approach starts with diaminomaleonitrile and proceeds through three steps:
Step 1: Cyclization
- Diaminomaleonitrile undergoes cyclization to form an intermediate imidazole derivative.
Step 2: Functional Group Modification
- The intermediate is modified chemically to introduce the cyano group at the 4-position.
Step 3: Decarboxylation
- Yields are relatively low (~38%), and decarboxylation often results in variable outcomes due to side reactions.
Direct Conversion via Cyanoimidazolate Intermediate
This method utilizes cyanoimidazolate as both a ligand and precursor:
- The cyanoimidazolate undergoes protonation or chemical modification to yield the desired product.
- This method is less common but has been explored for its potential in non-linear optical applications due to the favorable crystal structure of the product.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Environmental Impact | Scalability |
|---|---|---|---|---|
| Oxidation-Oximation-Dehydration | 4-Hydroxymethylimidazole | High | Low | High |
| Three-Step Synthesis | Diaminomaleonitrile | Moderate (~38%) | Moderate | Moderate |
| Cyanoimidazolate Intermediate | Cyanoimidazolate | Variable | Low | Limited |
Notes on Experimental Conditions
- Temperature control is critical during oxidation and dehydration steps to prevent by-product formation.
- Solvent selection (e.g., dichloromethane) enhances reaction efficiency but requires proper handling due to toxicity.
- Industrial applications favor methods with fewer purification steps, such as the oxidation-oximation-dehydration route.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1H-imidazole-4-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: 1H-Imidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1H-Imidazole-4-carbonitrile has been studied for its anticancer properties. Research indicates that derivatives of imidazole compounds, including this compound, exhibit potent cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of imidazole-substituted aryl derivatives that target tubulin polymerization, demonstrating significant inhibition of cell growth in cancer cell lines such as MCF-7 and A549 at low micromolar concentrations .
Mechanism of Action
The primary mode of action for these compounds is through apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies aimed at disrupting microtubule dynamics . The structure-activity relationship (SAR) studies conducted on these compounds reveal that specific substitutions on the imidazole ring can enhance their anticancer efficacy .
Materials Science
Non-linear Optical Applications
The crystal structure of this compound has been characterized as non-centrosymmetric, making it a candidate for non-linear optical (NLO) applications. The formation of hydrogen-bonded chains and π–π stacking interactions in its crystalline form contribute to its optical properties, which can be exploited in the development of advanced photonic materials .
Synthesis and Characterization
The synthesis of this compound has been optimized over the years, leading to improved yields. For example, a reported yield was approximately 81% under specific reaction conditions involving acetic anhydride and hydroxylamine hydrochloride . Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of synthesized compounds.
Prebiotic Chemistry
Role in Origin of Life Studies
This compound has been implicated in prebiotic chemistry as a potential precursor to more complex biomolecules. Its presence in hydrothermal vent systems and its ability to participate in chemical pathways leading to RNA formation highlight its significance in astrobiology and the study of life's origins . The compound's stability under prebiotic conditions makes it a subject of interest for researchers exploring the chemical origins of life.
Data Summary Table
Case Studies
Case Study 1: Anticancer Agents
A series of studies have synthesized imidazole derivatives targeting tubulin polymerization. Compounds derived from this compound showed comparable cytotoxicity to colchicine, a well-known anticancer drug. This highlights the potential for developing new therapeutic agents based on this compound's structure .
Case Study 2: Non-linear Optical Materials
The crystallographic analysis of this compound revealed its suitability for NLO applications due to its unique crystal packing and dipole moment characteristics. This property can be harnessed for developing new materials used in optical devices .
Mechanism of Action
The mechanism by which 1H-Imidazole-4-carbonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Substitution Position: The position of the cyano group (C4 vs. C5) alters electronic distribution. For example, 1H-imidazole-5-carbonitrile (CAS 279250-91-8) exhibits stronger coordination with transition metals due to the pyridinyl substituent . Amino substitutions (e.g., 141563-06-6) improve aqueous solubility and bioactivity, making them suitable for drug discovery .
Functional Groups :
Key Observations:
- Cancer Therapy: this compound outperforms analogs like 2-nitroimidazole in ZIF-82 nanocrystals due to its electrophilic nature, which captures low-energy electrons to generate cytotoxic NO₂⁻ .
- Drug Design: The 5-amino derivative (CAS 141563-06-6) shows higher GI absorption and non-CYP inhibition compared to the parent compound, making it a safer drug candidate .
Biological Activity
1H-Imidazole-4-carbonitrile is a heterocyclic organic compound characterized by its imidazole ring and a carbonitrile group at the 4-position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₄H₃N₃
- Molecular Weight : Approximately 85.08 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and polar solvents
The imidazole ring contributes to the compound's basicity, while the carbonitrile group enhances its reactivity and ability to form hydrogen bonds with biological molecules.
Biological Activities
Research has demonstrated that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Potential : Studies indicate that derivatives of imidazole compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in biological systems.
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
- Receptor Interaction : The compound may modulate receptor activity through hydrogen bonding and π-π interactions facilitated by its structural features.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth, suggesting its potential as an antimicrobial agent. -
Anticancer Activity :
Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells. The compound's mechanism was linked to the modulation of apoptotic pathways, highlighting its therapeutic potential in oncology. -
Anti-inflammatory Properties :
In vivo studies showed that administration of this compound reduced inflammatory markers in a model of induced inflammation. This suggests a promising avenue for developing anti-inflammatory therapies.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
-
Cyclization Reactions :
Starting from diaminomaleonitrile, the synthesis involves cyclization to form the imidazole ring with subsequent nitrilation. -
One-Pot Synthesis :
A more efficient method involves combining starting materials in a single reaction vessel, reducing time and improving yield.
Q & A
Q. What are the optimized synthetic routes for 1H-Imidazole-4-carbonitrile, and how can by-product formation be minimized?
The compound can be synthesized via condensation of diaminomaleonitrile (DAMN) with trimethylorthoformate (TMOF) to yield formimidate intermediates, followed by cyclization with (R)-1-aminopropan-2-ol. Using Ba(OH)₂ instead of NaOH eliminates polycyanide tar formation, improving yield (85%) and purity . Key steps include controlled base selection, crystallization under mild conditions, and monitoring reaction progress via TLC or HPLC.
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?
- NMR : Analyze and NMR spectra for characteristic signals (e.g., δ 6.93 ppm for imidazole protons and δ 163.9 ppm for the nitrile carbon in derivatives) .
- X-ray crystallography : Refine data using SHELXL for small-molecule structures , and visualize with ORTEP-3 for thermal ellipsoid plots . The InChI key (1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)) confirms stereoelectronic features .
Advanced Research Questions
Q. How can this compound derivatives be designed for catalytic applications?
Ligands such as 1,5-bis((E)-5-chloro-2-hydroxybenzylideneamino)-1H-imidazole-4-carbonitrile (H₂-imida-salen) are synthesized for Cu(II) complexes. These catalysts are tested in styrene oxidation using tert-butylhydroperoxide, with selectivity for benzaldehyde monitored via GC-MS. Encapsulation prevents Cu leaching, enhancing recyclability .
Q. What methodologies are effective in identifying and characterizing synthetic by-products like 5-Hydroxy-1H-imidazole-4-carbonitrile?
- NMR : Detect hydroxyl protons (δ 6.93 ppm in ) and carbon shifts (δ 178.7 ppm for carbonyl in ) .
- DEPT NMR : Differentiate CH, CH₂, and CH₃ groups (e.g., δ 22.6 ppm for CH₂ in DEPT-135) .
- HRMS : Confirm molecular ions (e.g., m/z 239.1171 [M⁺] for derivatives) .
Q. How can researchers design and validate substituent-modified derivatives (e.g., amino- or allyl-substituted analogs)?
- Synthetic design : Introduce substituents via nucleophilic substitution or condensation (e.g., reacting with 2-aminophenyl groups or allylamine) .
- Validation :
- IR : Confirm nitrile stretches (~2230 cm⁻¹) and functional groups (e.g., NH at ~3385 cm⁻¹) .
- XRD/HRMS : Resolve crystal structures and exact masses (e.g., m/z 300.1415 [M+H]⁺ for cyclohexyl derivatives) .
Methodological Considerations
- Contradiction analysis : Conflicting nomenclature (e.g., this compound vs. 5-carbonitrile) requires cross-referencing CAS numbers (57090-88-7 for 4-carbonitrile) and InChI keys .
- Data interpretation : Use SHELX programs for crystallographic refinement and ORTEP-3 for graphical representation to avoid model bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
